3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is the succinate dehydrogenase enzyme (SDH) . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate. By inhibiting this enzyme, the compound can disrupt energy production in cells .
Mode of Action
This compound interacts with its target, the SDH enzyme, by binding to the active site of the enzyme. This binding inhibits the normal function of the enzyme, preventing the oxidation of succinate to fumarate . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of SDH by this compound affects the citric acid cycle, a crucial biochemical pathway for energy production. The downstream effects include a decrease in ATP production, which can lead to cell death, particularly in rapidly dividing cells such as fungal cells .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may be well-absorbed in the body
Result of Action
The result of the action of this compound is the inhibition of the SDH enzyme, leading to disruption of the citric acid cycle and a decrease in ATP production. This can lead to cell death, making the compound potentially useful as a fungicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by carboxylation at the 4-position . The reaction conditions often include the use of catalysts such as palladium or copper and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-methyl-1H-pyrazole-4-carboxylic acid
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-amino-1H-pyrazole-4-carboxylic acid
Uniqueness
3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties.
Properties
IUPAC Name |
3-cyclopropyl-1-methylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-6(8(11)12)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXPFRVWRDVHKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137614-47-2 | |
Record name | 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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